2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0801611
InChI:
InChI=1S/C17H18ClN3O/c18-13-5-7-14(8-6-13)20-9-11-21(12-10-20)17(22)15-3-1-2-4-16(15)19/h1-8H,9-12,19H2
SMILES:
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3N
Molecular Formula:
C17H18ClN3O
Molecular Weight:
315.8 g/mol
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine
CAS No.:
Cat. No.: VC0801611
Molecular Formula: C17H18ClN3O
Molecular Weight: 315.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18ClN3O |
|---|---|
| Molecular Weight | 315.8 g/mol |
| IUPAC Name | (2-aminophenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C17H18ClN3O/c18-13-5-7-14(8-6-13)20-9-11-21(12-10-20)17(22)15-3-1-2-4-16(15)19/h1-8H,9-12,19H2 |
| Standard InChI Key | SCUZGRAOHFBLIE-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3N |
| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator